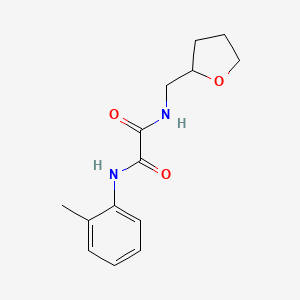![molecular formula C10H13N3 B2901252 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine CAS No. 717814-43-2](/img/structure/B2901252.png)
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . The synthesis process involves various organic synthesis transformations .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its role as a FGFR inhibitor . The compound can inhibit the activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .作用機序
Target of Action
The primary targets of “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets (FGFRs) by inhibiting their activity . It exhibits potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively . The inhibition of FGFRs leads to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
実験室実験の利点と制限
One advantage of using 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine in lab experiments is its high purity and yield when synthesized using the palladium-catalyzed reaction. However, this compound can be difficult to work with due to its low solubility in water and organic solvents. Additionally, the exact mechanism of action of this compound is not fully understood, making it challenging to interpret experimental results.
将来の方向性
There are many potential future directions for research on 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its neuroprotective effects and potential as a treatment for neurodegenerative diseases. Additionally, further investigation into the antimicrobial activity of this compound may lead to the development of new antibiotics. Overall, this compound is a promising compound for further investigation in a range of scientific research applications.
合成法
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine can be synthesized using a variety of methods, including the reaction of 3-bromo-1H-pyrrolo[2,3-b]pyridine with 3-aminopropylamine in the presence of a palladium catalyst. This method has been shown to yield this compound with high purity and yield, making it a popular choice for researchers.
科学的研究の応用
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine has been investigated for its potential as a therapeutic agent in a range of diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation as an anticancer agent. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function, suggesting it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, this compound has been shown to have antimicrobial activity against a range of pathogens, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3,5,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQHACFAOCYMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCCN)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)
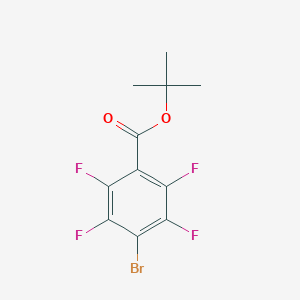
![Ethyl 2-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2901178.png)
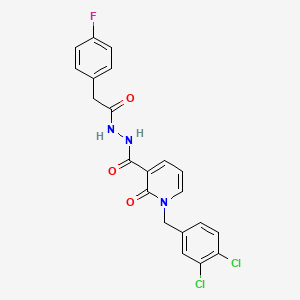
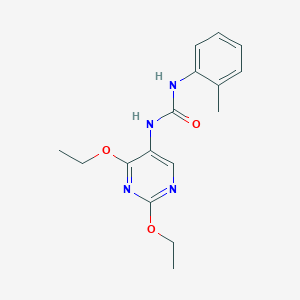

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2901185.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2901186.png)
![2-Thia-8-azaspiro[4.5]decane hcl](/img/structure/B2901187.png)
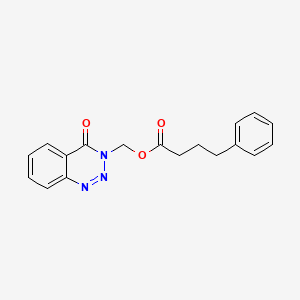
![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B2901190.png)
